Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate
Description
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate is a sulfonamide-containing benzoate derivative characterized by a 4-butylphenyl sulfonyl group and methoxy substituents at positions 4 and 5 of the aromatic ring. Its core structure—a sulfonamide-linked benzoate ester—places it within a broader class of compounds studied for therapeutic and agrochemical applications.
Properties
CAS No. |
725215-63-4 |
|---|---|
Molecular Formula |
C20H25NO6S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 2-[(4-butylphenyl)sulfonylamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C20H25NO6S/c1-5-6-7-14-8-10-15(11-9-14)28(23,24)21-17-13-19(26-3)18(25-2)12-16(17)20(22)27-4/h8-13,21H,5-7H2,1-4H3 |
InChI Key |
KWNIDUBNMXXTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Sulfonylation
The primary route involves the reaction of methyl 2-amino-4,5-dimethoxybenzoate with 4-butylbenzenesulfonyl chloride under basic conditions. This step forms the sulfonamide bond through nucleophilic substitution.
Procedure :
-
Reactants : Methyl 2-amino-4,5-dimethoxybenzoate (1 eq), 4-butylbenzenesulfonyl chloride (1.2 eq).
-
Solvent : Dichloromethane (DCM) or acetone.
-
Conditions : 0–5°C for 2 hours, followed by room temperature stirring for 12–24 hours.
-
Workup : Aqueous extraction (HCl/NaHCO₃), dried over Na₂SO₄, and concentrated.
-
Yield : 65–75%.
Mechanistic Insight :
The amine group attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. Base neutralizes HCl, shifting equilibrium toward product formation.
Alternative One-Pot Approaches
Recent patents describe streamlined protocols combining sulfonylation and purification in a single vessel to reduce intermediate isolation.
Example :
Purification and Isolation
Crude product purification is critical due to by-products like unreacted sulfonyl chloride or dialkylated amines.
Methods :
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
-
Recrystallization : Ethanol/water mixtures at low temperatures.
-
Distillation : For volatile impurities in industrial-scale syntheses.
Key Reaction Parameters and Optimization
Temperature and Solvent Effects
Base Selection
Stoichiometric Ratios
-
Excess sulfonyl chloride (1.2–1.5 eq) ensures complete amine conversion, avoiding residual starting material.
Comparative Analysis of Reported Methods
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Classic Sulfonylation | DCM, 0°C, TEA | 68–72% | >95% | |
| One-Pot Industrial | H₂SO₄, 90°C, PTC | 84–91% | 92–96% | |
| Aqueous Phase Synthesis | H₂O, NaOAc, 80°C | 65% | 88% |
Advanced Methodologies and Innovations
Continuous Flow Reactors
Microreactor systems improve heat transfer and mixing, reducing reaction times from hours to minutes. For example, a 10-minute residence time at 25°C achieves 78% yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds with sulfonamide groups exhibit anticancer properties. Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate has been studied for its potential to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Case studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells through mechanisms such as the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamides have historically been used as antibiotics, and studies have demonstrated that modifications to the sulfonamide moiety can enhance their efficacy against various bacterial strains. This compound may serve as a lead structure for developing new antimicrobial agents.
Organic Synthesis
1. Building Block in Peptide Synthesis
this compound can act as a building block in the synthesis of peptides. Its ability to participate in solution-phase peptide synthesis allows chemists to create complex peptide structures that may exhibit desirable biological activities. The incorporation of this compound into peptide chains can enhance solubility and stability.
Materials Science
1. Polymer Chemistry
The compound's unique functional groups can be utilized in polymer chemistry to develop new materials with specific properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength, suitable for applications in coatings and composites.
Mechanism of Action
The mechanism of action of Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Anti-Inflammatory Analogs
Compounds sharing the benzoate-sulfonamide backbone demonstrate variable anti-inflammatory efficacy. Key examples include:
Table 1: Anti-Inflammatory Activity of Selected Benzoate Derivatives
Key Findings :
- Compound 7n (methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate) exhibits 45.4% inhibition, surpassing Ibuprofen’s efficacy . The 2,4-dimethyl-3-furoyl group likely enhances target binding, suggesting that sulfonamide substituents critically influence anti-inflammatory potency.
Sulfonylurea Herbicides
Sulfonylurea herbicides share the sulfonamide-benzoate core but feature triazine ring substituents, enabling herbicidal activity via acetolactate synthase inhibition.
Table 2: Structural and Functional Comparison of Sulfonylurea Herbicides
| Common Name | Substituents on Triazine Ring | Application |
|---|---|---|
| Triflusulfuron methyl | 4-(dimethylamino), 6-(trifluoroethoxy) | Broadleaf weed control |
| Ethametsulfuron methyl | 4-ethoxy, 6-(methylamino) | Oilseed crop protection |
| Metsulfuron methyl | 4-methoxy, 6-methyl | Cereal and pasture weed management |
Key Findings :
- Unlike the target compound, these herbicides incorporate a triazine ring, which is essential for binding plant enzyme targets. The absence of this moiety in the target compound likely precludes herbicidal activity .
- The 4-butylphenyl group in the target compound may reduce water solubility compared to triazine-containing herbicides, further differentiating its applications.
Fluorinated Sulfonamides
Perfluorinated sulfonamides (–4) exhibit distinct physicochemical properties due to fluorinated alkyl chains.
Table 3: Fluorinated vs. Non-Fluorinated Sulfonamides
Key Findings :
Structural Analog with Furan-Carbonylamino Group
The compound [2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate (CAS 566893-71-8) shares the 4,5-dimethoxybenzoate framework but includes a furan-carbonylamino group and a chloro-fluoroanilino side chain.
Key Findings :
Research Implications and Gaps
- Anti-Inflammatory Potential: While compound 7n’s activity is documented , the target compound’s efficacy remains unstudied. Comparative molecular docking studies could clarify substituent effects.
- Environmental Impact : The absence of fluorination in the target compound suggests a safer environmental profile compared to perfluorinated analogs .
- Structural-Activity Relationships (SAR) : Substituent variations (e.g., triazine vs. butylphenyl) dictate functional divergence between pharmaceuticals and herbicides.
Biological Activity
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-butylphenylsulfonamide with methyl 4,5-dimethoxybenzoate. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study assessing the antibacterial efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting its potential as an antibacterial agent. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Table 1: Antibacterial activity of this compound
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity. A series of experiments evaluated its effectiveness against common fungal pathogens. The results indicated that the compound inhibited fungal growth effectively, as detailed in Table 2.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 14 |
| Aspergillus niger | 11 |
| Trichophyton rubrum | 9 |
Table 2: Antifungal activity of this compound
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Inflammatory Diseases : A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced inflammation markers and improved joint mobility compared to control groups.
- Case Study on Cancer Cell Lines : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit specific enzymes involved in bacterial and fungal metabolism.
- Cell Membrane Disruption : The lipophilic nature of the butyl group may facilitate interaction with microbial cell membranes, leading to increased permeability and cell death.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate, and how is purity validated?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
- Sulfonylation: Reacting 2-amino-4,5-dimethoxybenzoic acid methyl ester with 4-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Protection/Deprotection: Methoxy groups are stable under most conditions, but acidic/basic environments during sulfonylation may require protecting groups (e.g., acetyl for amines).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures purity.
- Validation: Purity is confirmed via HPLC (>95% area), -NMR (integration ratios for aromatic protons and butyl chain), and LC-MS (m/z 423.15 [M+H]) .
Advanced: How can X-ray crystallography using SHELX refine the compound’s structure, and what insights does it provide?
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement: Apply SHELXL’s least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
- Key Insights: The sulfonamide group’s conformation (e.g., syn or anti orientation relative to the methoxy groups) influences molecular packing and potential biological interactions. Dihedral angles between the butylphenyl and benzoate rings may correlate with solubility or crystallinity .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?
Methodological Answer:
- -NMR: Identify aromatic protons (δ 6.8–7.5 ppm, split due to dimethoxy substitution) and butyl chain signals (δ 0.8–1.6 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .
- -NMR: Confirm ester carbonyl (δ ~168 ppm), sulfonamide-linked carbons (δ ~140 ppm), and methoxy carbons (δ ~56 ppm).
- IR Spectroscopy: Sulfonamide N-H stretch (~3300 cm), S=O asymmetric/symmetric stretches (~1360 and 1150 cm) .
- High-Resolution MS: Exact mass (calc. 422.1392 for CHNOS) validates molecular formula .
Advanced: How might structural analogs from sulfonylurea herbicides inform SAR studies of this compound?
Methodological Answer:
Comparative SAR studies with sulfonylurea herbicides (e.g., metsulfuron-methyl ) can guide hypotheses:
- Bioisosteric Replacement: Replace the sulfonylurea moiety with a sulfonamide to assess target selectivity (e.g., acetolactate synthase inhibition).
- Substituent Effects: The 4-butylphenyl group’s hydrophobicity may enhance membrane permeability compared to shorter alkyl chains.
- Activity Assays: Test herbicidal or enzymatic activity under controlled pH/temperature, using UV-Vis spectroscopy to monitor substrate depletion .
Advanced: How can computational modeling resolve discrepancies in solubility predictions across studies?
Methodological Answer:
- Solubility Prediction: Use COSMO-RS or Molecular Dynamics (MD) simulations to model solvent interactions. Input partial charges derived from DFT calculations (B3LYP/6-31G* basis set).
- Contradiction Analysis: Discrepancies often arise from polymorphic forms (e.g., amorphous vs. crystalline). Validate with experimental PXRD and DSC data .
- LogP Optimization: Introduce polar substituents (e.g., hydroxyl groups) at the butyl chain to improve aqueous solubility while monitoring partition coefficients via shake-flask experiments .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for aromatic sulfonamides).
- Photostability: Store in amber vials at -20°C; monitor via HPLC for degradation products (e.g., demethylation or sulfonamide cleavage).
- Hydrolytic Stability: Test in buffered solutions (pH 1–12) at 37°C; ester groups are prone to hydrolysis under alkaline conditions .
Advanced: How can conflicting biological activity data be reconciled through experimental redesign?
Methodological Answer:
- Assay Variability: Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
- Metabolite Interference: Use LC-MS/MS to identify active metabolites in in vitro assays.
- Dose-Response Curves: Apply nonlinear regression (e.g., Hill equation) to calculate EC values; outliers may indicate aggregation or assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
